Sophoricoside
Description
Context and Significance in Phytochemical Research
Sophoricoside (B191293) is an isoflavone (B191592) glycoside found predominantly in the fruit of Styphnolobium japonicum (L.) Schott, also known as Sophora japonica. researchgate.netbenthamdirect.comwikipedia.org In the realm of phytochemical research, this compound holds considerable importance due to its diverse biological activities. researchgate.netnstchemicals.com Phytochemicals, which are compounds derived from plants, are increasingly studied for their potential health benefits. researchgate.netbenthamdirect.comeurekaselect.com this compound is a significant member of the flavonoid class, a large group of plant secondary metabolites. researchgate.netnih.gov Its unique chemical structure, featuring a genistein (B1671435) aglycone linked to a glucose molecule, underpins its various pharmacological properties. wikipedia.orgnih.govmdpi.com Research has highlighted its potential as an antioxidant, anti-inflammatory, and phytoestrogenic agent, making it a compound of great interest for further investigation. researchgate.netbenthamdirect.comnstchemicals.com
Research Evolution and Current Academic Interest in this compound
Since its initial isolation, scientific interest in this compound has grown substantially. Early research focused on its presence in traditional medicinal plants and its basic chemical characterization. researchgate.netbenthamdirect.com Over time, the focus has shifted to its specific biological effects and mechanisms of action. researchgate.netnih.gov Current academic interest is broad, spanning its potential applications in medicine and beyond. nstchemicals.comchemimpex.com Ongoing studies are exploring its effects on cellular pathways related to inflammation, oxidative stress, and metabolic regulation. nstchemicals.comportlandpress.comnih.gov The scientific community continues to investigate its therapeutic potential for a range of conditions, reflecting its dynamic role in modern phytochemical and pharmacological research. researchgate.netnstchemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRJFLLIDGZEP-CMWLGVBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017840 | |
| Record name | Sophoricoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-95-4 | |
| Record name | Sophoricoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5',7'-Dihydroxy-4'-glucosyloxyisoflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sophoricoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5',7'-DIHYDROXY-4'-GLUCOSYLOXYISOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0407L5MGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthesis Pathways of Sophoricoside
Plant Sources and Distributional Studies of Sophoricoside (B191293)
This compound is most famously isolated from Styphnolobium japonicum (L.) Schott, also known by its synonym Sophora japonica, and commonly referred to as the Japanese pagoda tree or Chinese scholar tree. wikipedia.orgresearchgate.net This compound is found in several parts of the plant, including the flowers, stems, and leaves, with a notable abundance in the dried ripe fruit. wikipedia.orgfengchengroup.com Sophora japonica belongs to the Leguminosae (Fabaceae) family, which is known for being a rich source of isoflavonoids. researchgate.netalfachemic.comnih.gov
Distributional studies have revealed the presence of this compound in other species within the Sophora genus as well. For instance, it has been identified in Sophora flavescens Aiton and Sophora alopecuroides L. frontiersin.org The genus Sophora encompasses approximately 69 species distributed across tropical and temperate regions, suggesting a potentially wider distribution of this compound than is currently documented. nih.govfrontiersin.org Research has also pointed to the presence of this compound in other genera of the Fabaceae family, such as Glycine max (soybean). alfachemic.com
The concentration of this compound can vary significantly between different plant parts. For example, in Sophora japonica, the fruits and flowers are particularly rich in this compound. wikipedia.orgfengchengroup.com This differential distribution within the plant suggests specific physiological roles and regulatory mechanisms for this compound in different tissues.
Table 1: Plant Sources of this compound
| Plant Species | Family | Common Name | Plant Part(s) Containing this compound |
|---|---|---|---|
| Styphnolobium japonicum (syn. Sophora japonica) | Fabaceae | Japanese Pagoda Tree, Chinese Scholar Tree | Fruit, Flowers, Stems, Leaves wikipedia.orgfengchengroup.com |
| Sophora flavescens | Fabaceae | - | Roots, Aerial Parts (leaves, stems, flowers) frontiersin.orgnih.gov |
| Sophora alopecuroides | Fabaceae | - | - frontiersin.org |
| Glycine max | Fabaceae | Soybean | - alfachemic.com |
Biosynthetic Precursors and Pathways Investigations for this compound
The biosynthesis of this compound, like other flavonoids, involves the convergence of the shikimate and acetate (B1210297) pathways. frontiersin.org The shikimate pathway provides the precursor p-coumaroyl-CoA, which forms the B-ring and the C3-bridge of the isoflavone (B191592) skeleton. The acetate pathway contributes to the formation of the A-ring.
This compound is specifically an isoflavone glycoside of genistein (B1671435). wikipedia.org The biosynthesis, therefore, first involves the formation of the aglycone, genistein. This process is a branch of the general phenylpropanoid pathway. Key enzymes involved in the initial steps include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), which together produce p-coumaroyl-CoA. frontiersin.orgresearchgate.net
From p-coumaroyl-CoA, the pathway to isoflavones involves several crucial enzymes. Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone. The key branching point towards isoflavones is the conversion of naringenin to genistein, a reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.
The final step in the biosynthesis of this compound is the glycosylation of genistein. This involves the attachment of a glucose molecule to the 4'-hydroxyl group of genistein. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). nih.gov In Sophora japonica, studies have shown the downregulation of genes for enzymes like PAL, 4CL, and 3-glucosyltransferase (3GT) during the later stages of flower development, which correlates with changes in flavonoid content. researchgate.net
Upon ingestion, the glycosidic bond of this compound can be cleaved by β-glucosidase enzymes produced by gut microbiota, releasing the aglycone genistein. mdpi.com
Genetic and Environmental Factors Influencing this compound Biosynthesis Research
The production of secondary metabolites like this compound is intricately regulated by both genetic and environmental factors. d-nb.infomaxapress.com
Genetic Factors: The expression of genes encoding the biosynthetic enzymes is a primary determinant of this compound levels. frontiersin.org Research has identified numerous transcription factors, such as those from the MYB, bHLH, and MADS-box families, that regulate the expression of structural genes in the phenylpropanoid pathway. mdpi.com For instance, in Sophora japonica, the expression of MADS-box, bHLH, and MYB transcription factors changes significantly during different stages of flower development, correlating with the expression of flavonoid biosynthesis genes. mdpi.com Studies on Sophora flavescens have also shown that the expression patterns of genes involved in phenolic compound biosynthesis vary by organ and developmental stage. nih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs) in key biosynthetic genes, can also lead to differences in this compound accumulation among different plant varieties or populations. nih.gov
Environmental Factors: A range of environmental conditions can significantly impact the biosynthesis of this compound. d-nb.infooregonstate.edu These factors can influence plant growth and development, as well as directly affect the biochemical pathways leading to secondary metabolite production. mdpi.com
Light: Light intensity, quality (wavelength), and duration (photoperiod) are critical environmental cues. maxapress.comoregonstate.edu Increased light intensity and exposure to UV radiation have been shown to stimulate the production of flavonoids in many plant species as a protective mechanism. maxapress.com
Temperature: Temperature affects the rate of enzymatic reactions in the biosynthetic pathway. oregonstate.edumjpms.in Both high and low temperature stress can alter the accumulation of secondary metabolites, with the specific response being species-dependent. d-nb.info
Water Availability: Drought stress has been observed to increase the concentration of certain secondary metabolites in various plants. mdpi.com This is often part of the plant's defense response to water deficit.
Soil Composition and Fertility: The availability of nutrients in the soil can influence the production of phytochemicals. mjpms.in For example, nitrogen availability can impact the synthesis of nitrogen-containing compounds and may indirectly affect the phenylpropanoid pathway by altering the allocation of primary metabolites. mjpms.in
Altitude: Plants growing at higher altitudes are often exposed to harsher conditions, including increased UV radiation and lower temperatures, which can lead to an enhanced production of protective secondary metabolites like flavonoids. mjpms.in
Isolation, Purification, and Characterization Methodologies in Sophoricoside Academic Research
Advanced Extraction Techniques for Sophoricoside (B191293)
The initial step in obtaining this compound from its natural sources involves extraction. While traditional methods like maceration and Soxhlet extraction have been used, modern advanced techniques are now favored for their increased efficiency, reduced solvent consumption, and shorter extraction times. tandfonline.comnih.gov
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (typically 20-2000 kHz) to create cavitation bubbles in the solvent. alfachemic.com The collapse of these bubbles near the plant cell walls causes disruption, enhancing solvent penetration and the release of intracellular compounds like this compound. alfachemic.commdpi.com Studies have shown that UAE is a simple, convenient, and efficient method for this compound extraction. researchgate.net Research on the extraction of flavonoids from Sophora japonica has explored the optimization of UAE parameters. For instance, one study identified an optimal ultrasonic power of 800 W and an extraction duration of 20 minutes for acquiring this compound. researchgate.net Another study focusing on flavonoids from Flos Sophorae Immaturus determined optimal conditions to be an extraction temperature of 68°C, a sonication time of 41 minutes, a water content of 21%, and a liquid-to-solid ratio of 21 mL/g. preprints.org
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the partitioning of analytes from the sample matrix into the solvent. alfachemic.com This method is known for requiring less solvent and time compared to traditional techniques. alfachemic.com Research has demonstrated its effectiveness in extracting flavonoids from Flos Sophorae Immaturus. mdpi.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, and the liquid-to-solid ratio. mdpi.com
Other Advanced Methods:
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, often carbon dioxide, as the extraction solvent. mdpi.com It is valued for its ability to selectively extract compounds with minimal solvent residue. fengchengroup.com
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume. mdpi.comchemmethod.com
Table 1: Comparison of Advanced Extraction Techniques for this compound and Related Flavonoids
| Technique | Principle | Key Parameters | Advantages | Reference |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to induce cavitation, disrupting cell walls. | Power, duration, temperature, liquid-to-solid ratio. | Simple, convenient, efficient, reduced extraction time. | alfachemic.commdpi.comresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy for rapid heating of the solvent and sample. | Power, time, liquid-to-solid ratio, solvent type. | Reduced solvent and time consumption, increased efficiency. | fengchengroup.comalfachemic.commdpi.com |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a selective solvent. | Temperature, pressure, co-solvent. | Low toxicity, minimal residue, tunable selectivity. | fengchengroup.commdpi.com |
| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperature and pressure. | Temperature, pressure, solvent. | Faster extraction, lower solvent usage than traditional methods. | mdpi.comchemmethod.com |
Chromatographic Purification Strategies for this compound
Following extraction, the crude extract contains a mixture of compounds. Therefore, purification is a crucial step to isolate this compound. Chromatographic techniques are the cornerstone of this process.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible adsorption of the sample and leading to high recovery rates. sid.ir It has proven to be an effective one-step method for the preparative separation and purification of this compound from Sophora japonica fruit. sid.ir In one study, a two-phase solvent system of ethyl acetate-n-butanol-water (5:1:5, v/v) was successfully used. sid.ir From a 200 mg crude extract, 10.1 mg of this compound was obtained with a purity of 98.3%. sid.ir HSCCC is recognized for its ability to handle large sample volumes, making it suitable for preparative-scale separations. wiley.comontosight.ai
Column Chromatography: Conventional column chromatography, often using macroporous resins, is also employed for this compound purification. sid.irgoogle.com For instance, a method has been patented involving passing the extract through a macroporous resin column (such as AB-8, HPD450, or D101) and eluting with an ethanol-water mixture. google.com While effective, this method can be more tedious and may result in lower recoveries compared to HSCCC. sid.ir
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique primarily used for the analysis and purity assessment of isolated compounds. plos.orgnih.gov A common setup for analyzing this compound involves a C18 reversed-phase column with a gradient elution of methanol (B129727) and water. sid.irplos.org
Table 2: Chromatographic Purification and Analysis of this compound
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Purity Achieved | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (part of two-phase system) | Ethyl acetate-n-butanol-water (5:1:5, v/v) | Preparative Separation | 98.3% | sid.ir |
| Macroporous Resin Column Chromatography | Macroporous resin (e.g., D101, AB-8) | Ethanol-water | Purification | High | google.com |
| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase silica | Methanol-water gradient | Analysis & Purity Check | >95% | sid.irplos.org |
Spectroscopic and Analytical Characterization Approaches for this compound (Focus on methodologies)
Once purified, the identity and structure of this compound must be confirmed using various spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of organic molecules. Both ¹H-NMR and ¹³C-NMR are used to determine the arrangement of atoms in the this compound molecule. plos.orgacgpubs.orgnih.gov The identity of the isolated compound is confirmed by comparing the obtained NMR data with previously reported values. plos.org
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to identify this compound and its metabolites. sid.iracgpubs.orgnih.gov High-resolution mass spectrometry can provide accurate mass measurements, further confirming the molecular formula. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. royalsocietypublishing.orgresearchgate.net The infrared spectrum provides a characteristic fingerprint of the compound. royalsocietypublishing.org The amide I band (1600–1700 cm⁻¹) is particularly useful for analyzing secondary structures. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits a characteristic UV spectrum that can be used for its identification and quantification. fengchengroup.commdpi.com The compound typically shows a yellow color when exposed to UV light. fengchengroup.com
X-ray Crystallography: Single-crystal X-ray diffraction (SXRD) and powder X-ray diffraction (PXRD) are used to determine the three-dimensional arrangement of atoms in the crystalline state. royalsocietypublishing.orgnih.gov These techniques have been used to characterize different solid-state forms of this compound, including solvatomorphs and an amorphous phase. royalsocietypublishing.orgnih.gov
Other Analytical Techniques:
Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of this compound, such as its melting point and phase transitions. royalsocietypublishing.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and solvent content. royalsocietypublishing.org
Table 3: Spectroscopic and Analytical Methods for this compound Characterization
| Methodology | Information Obtained | Reference |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms. | plos.orgacgpubs.orgnih.gov |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern. | sid.iracgpubs.orgnih.gov |
| Fourier-Transform Infrared (FT-IR) | Presence of specific functional groups. | royalsocietypublishing.orgresearchgate.netmdpi.com |
| UV-Visible Spectroscopy | Electronic transitions, quantification. | fengchengroup.commdpi.com |
| X-ray Diffraction (XRD) | Crystalline structure, polymorphism. | royalsocietypublishing.orgnih.gov |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting point). | royalsocietypublishing.org |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content. | royalsocietypublishing.org |
Analytical Quantification and Pharmacokinetic Studies of Sophoricoside
Method Development for Sophoricoside (B191293) and its Metabolites in Biological Matrices
Accurate quantification of this compound and its primary metabolite, genistein (B1671435), in complex biological matrices like plasma, urine, and feces is fundamental to pharmacokinetic research. To this end, researchers have developed and validated sophisticated analytical techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.netingentaconnect.comnih.gov Simple, sensitive, and reproducible reversed-phase HPLC methods have been established for determining this compound levels in rat plasma. researchgate.netnih.gov These methods often utilize a C18 column for separation. researchgate.netingentaconnect.com
One such method employed a mobile phase consisting of acetonitrile, methanol (B129727), and 0.08% phosphoric acid (in a ratio of 8:29:63, v/v/v) with a flow rate of 1.0 ml/min and UV detection at 260 nm. researchgate.net This particular method demonstrated good linearity over a concentration range of 0.0240 to 48.0 µg/ml. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 0.0075 µg/ml and 0.0240 µg/ml, respectively, showcasing the method's sensitivity. researchgate.net Furthermore, the high absolute recoveries from plasma, which were between 93.2% and 98.0%, indicate the efficiency of the sample preparation, often involving simple protein precipitation with methanol. researchgate.net
Another HPLC method used a mobile phase of methanol, acetonitrile, and 0.07% H3PO4 solution (12:20:68) at a flow rate of 0.9 mL/min, also with UV detection at 260 nm. ingentaconnect.com This method showed a strong linearity in the range of 8 to 120 μg·mL-1. ingentaconnect.com These HPLC methods have been successfully applied to pharmacokinetic studies of this compound in rats. researchgate.net
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 Details researchgate.net | Method 2 Details ingentaconnect.com |
|---|---|---|
| Column | Reversed-phase C18 | YWG ODS C18 (250 mm×4.6 mm, 10 μm) |
| Mobile Phase | Acetonitrile-methanol-0.08% phosphoric acid (8:29:63, v/v/v) | Methanol-acetonitrile-0.07%H3PO4 solution (12:20:68) |
| Flow Rate | 1.0 ml/min | 0.9 mL·min-1 |
| Detection | UV at 260 nm | UV at 260 nm |
| Linearity Range | 0.0240 - 48.0 µg/ml | 8 - 120 μg·mL-1 |
| LOD/LOQ | 0.0075 µg/ml / 0.0240 µg/ml | Not Specified |
| Recovery | 93.2% - 98.0% | Average 101.1% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound Quantification
For enhanced sensitivity and selectivity, particularly for complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard. technologynetworks.com This powerful technique has been instrumental in the simultaneous determination of this compound and its metabolite, genistein, in various biological matrices. nih.gov
A validated LC-MS/MS method for the determination of this compound and genistein in rat plasma, bile, urine, and feces has been developed. nih.gov This method utilizes a reverse phase C18 column with a gradient elution of 0.2‰ aqueous formic acid and methanol. nih.gov Detection is achieved by multiple-reaction monitoring (MRM) in negative ionization mode via an electrospray ionization (ESI) source. nih.gov The optimized mass transition ion pairs (m/z) for quantification were 431.2/268.2 for this compound and 268.7/133.0 for genistein. nih.gov This method demonstrated excellent linearity, precision, accuracy, stability, and recovery. nih.gov
Another study utilized ultra-high performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) to identify this compound metabolites both in vitro and in vivo. nih.gov This advanced approach allowed for the structural characterization of numerous metabolites, providing a deeper understanding of this compound's metabolic fate. nih.gov
Table 2: LC-MS/MS Method Parameters for this compound and Genistein Quantification nih.gov
| Parameter | Details |
|---|---|
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Separation Column | Reverse phase C18 |
| Mobile Phase | Gradient elution with 0.2‰ aqueous formic acid and methanol (containing 0.2‰ formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Detection Mode | Multiple-Reaction Monitoring (MRM) |
| Mass Transitions (m/z) | This compound: 431.2 → 268.2 |
| Genistein: 268.7 → 133.0 | |
| Biological Matrices | Plasma, bile, urine, feces |
Biotransformation Research: this compound to Genistein
Role of Gut Microbiota and β-Glucosidase in this compound Metabolic Transformation
The transformation of this compound to genistein is largely mediated by the enzymatic activity of the gut microbiota. mdpi.comnih.gov Intestinal microbes produce β-glucosidases, enzymes that hydrolyze the glycosidic bond of this compound, releasing the sugar moiety and the aglycone, genistein. mdpi.comnih.govresearchgate.net This deglycosylation process is essential for the absorption and subsequent therapeutic effects of the compound. mdpi.com
Studies have demonstrated this biotransformation using various microbial strains, including Lactobacillus plantarum and Rhizopus oryzae, which are known to produce β-glucosidase. mdpi.comnih.govresearchgate.net For instance, fermentation of a this compound-rich extract with L. plantarum resulted in a significant decrease in this compound levels and a corresponding increase in genistein. mdpi.com Similarly, a strain of Rhizopus oryzae was shown to efficiently hydrolyze this compound into genistein, achieving a high yield. nih.govresearchgate.net These findings highlight the crucial role of microbial β-glucosidase in the metabolic activation of this compound. mdpi.comnih.govresearchgate.net
Comparative Bioavailability Studies of Glycoside and Aglycone Forms of this compound
The bioavailability of isoflavones is significantly influenced by whether they are in their glycoside or aglycone form. Generally, the aglycone form, such as genistein, is absorbed more readily than its glycoside counterpart, this compound. nih.govtandfonline.com This is because the aglycones are more lipophilic and can be directly absorbed in the small intestine, whereas the glycosides must first be hydrolyzed by gut bacteria. csic.esresearchgate.net
Studies comparing the pharmacokinetics of isoflavone (B191592) aglycones and their corresponding β-glycosides have shown that the time to reach peak plasma concentration (tmax) is significantly shorter for the aglycones. nih.govtandfonline.com For example, the tmax for genistein was found to be around 5.2 hours, while for its glycoside form, it was delayed to approximately 9.3 hours. nih.gov This delay is consistent with the time required for the hydrolytic cleavage of the sugar moiety in the gut. nih.gov
Systemic Absorption, Distribution, and Elimination Research of this compound
Following oral administration, this compound is rapidly absorbed and then eliminated from the plasma. nih.gov Pharmacokinetic studies in rats have shown that after oral intake, both this compound and its metabolite genistein can be detected in plasma, bile, urine, and feces. nih.gov
The elimination half-life (t1/2) of this compound in rats was found to be approximately 59.78 minutes, while the t1/2 of its metabolite genistein was longer, at about 103.14 minutes. nih.gov This indicates a relatively rapid clearance of the parent compound and a slightly slower elimination of the more bioavailable metabolite. nih.gov
Excretion studies have revealed that the majority of orally administered this compound is eliminated through the feces, with about 11.13% of the total dose recovered in this matrix. nih.gov A smaller amount is excreted in the urine (1.76%), and a very minimal amount is found in the bile (0.0111%). nih.gov In contrast, the metabolite genistein is excreted in all three matrices, with the highest amount found in the urine, followed by feces and then bile. nih.gov These findings provide a comprehensive picture of the absorption, distribution, and elimination pathways of this compound and its primary metabolite, which is essential for understanding its pharmacological profile. nih.gov
Table 3: Pharmacokinetic and Excretion Parameters of this compound and Genistein in Rats nih.gov
| Parameter | This compound | Genistein |
|---|---|---|
| Elimination Half-Life (t1/2) | 59.78 ± 7.19 min | 103.14 ± 16.97 min |
| Total Recovery in Bile | ~0.0111% | 0.42 ± 0.02 µg |
| Total Recovery in Urine | ~1.76% | 10.15 ± 0.22 µg |
| Total Recovery in Feces | ~11.13% | 2.92 ± 0.13 µg |
Molecular Mechanisms of Sophoricoside S Biological Actions
Anti-Inflammatory Pathways and Cellular Signaling Modulation by Sophoricoside (B191293)
This compound exerts its anti-inflammatory effects by intervening in several key signaling pathways. These include the regulation of transcription factors, modulation of inflammatory enzymes, and the inhibition of pro-inflammatory cytokine production.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Regulation by this compound
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its regulation is a key aspect of this compound's anti-inflammatory action. nih.govnih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB proteins are phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govresearchgate.net
Research has demonstrated that this compound can effectively inhibit the activation of the NF-κB pathway. nih.govnih.govnih.gov Studies have shown that this compound treatment leads to a reduction in the phosphorylation and degradation of IκBα/β. nih.govresearchgate.net This stabilization of IκB prevents the nuclear translocation of the NF-κB p65 subunit. nih.govnih.govresearchgate.net For instance, in lipopolysaccharide (LPS)-stimulated AML12 cells, this compound significantly reduced the nuclear translocation of NF-κB. nih.gov Similarly, in a model of contact dermatitis, this compound was found to inhibit the nuclear translocation of NF-κB p65 specifically in B cells. nih.govresearchgate.net Furthermore, in human mast cells (HMC-1) stimulated with phorbol (B1677699) 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI), this compound dose-dependently reduced the nuclear levels of Rel/p65, with a 50 µM concentration causing an approximately 50.14% inhibition. glpbio.comtaiclone.com This targeted inhibition of the NF-κB signaling pathway underscores a critical mechanism by which this compound mitigates inflammatory responses. nih.govarchivesofmedicalscience.com
Caspase Activation and Inflammasome Pathway Modulation by this compound
This compound has been shown to modulate the caspase activation cascade, a critical component of both inflammation and apoptosis. Specifically, its effect on caspase-1, a key enzyme in the inflammasome pathway, has been a subject of investigation. nih.govnih.gov The inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β). Recent studies have implicated this compound in the downregulation of the NLRP3 inflammasome. researchgate.net
In studies using PMACI-stimulated HMC-1 cells, this compound demonstrated a dose-dependent reduction in the activation of caspase-1. nih.govglpbio.com This inhibition of caspase-1 activity is significant as it directly impacts the inflammatory response. nih.gov Further research has revealed that in a model of collagen-induced arthritis, this compound administration led to reduced levels of NLRP3, Caspase-1, and IL-1β proteins in macrophages. researchgate.net These findings suggest that this compound's anti-inflammatory properties are, at least in part, attributable to its ability to interfere with the assembly and activation of the inflammasome complex, thereby limiting the downstream inflammatory cascade. nih.govresearchgate.net
Cyclooxygenase (COX) Isoenzyme Specificity Research of this compound
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. frontiersin.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. frontiersin.orgthieme-connect.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. frontiersin.orgthieme-connect.com
Research has identified this compound as a selective inhibitor of COX-2. thieme-connect.comnih.govnih.gov Studies have shown that this compound exhibits a significantly greater inhibitory effect on COX-2 activity compared to COX-1. thieme-connect.comkoreascience.kr One study reported an IC50 value of 3.3 µM for COX-2 inhibition, with a more than 15-fold stronger potency against COX-2 than COX-1. thieme-connect.comnih.govthieme-connect.com Another investigation found IC50 values of 4 µM and 1,497 µM for COX-2 and COX-1 activity, respectively, further highlighting its selectivity. koreascience.kr The inhibitory effect of this compound on COX-2 activity is dose-dependent. thieme-connect.com It is important to note that this compound does not appear to inhibit the synthesis of COX-2 transcripts, indicating that its mechanism of action is at the level of enzyme activity. thieme-connect.comnih.gov
Table 1: Inhibitory Concentration (IC50) of this compound on COX Isoenzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | Source |
|---|---|---|---|---|
| This compound | >50 | 3.3 | >15 | thieme-connect.comnih.gov |
| This compound | 1,497 | 4 | 374.25 | koreascience.kr |
| Ibuprofen | 13.4 | 8.6 | 1.56 | thieme-connect.com |
Cytokine Production and Secretion Inhibition Studies by this compound (e.g., IL-6, IL-8, TNF-α)
A significant aspect of this compound's anti-inflammatory action is its ability to suppress the production and secretion of various pro-inflammatory cytokines. nih.govnih.govresearchgate.net Cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in orchestrating and amplifying the inflammatory response. nih.govarchivesofmedicalscience.com
Numerous studies have demonstrated that this compound can effectively inhibit the production of these key cytokines. In PMACI-stimulated HMC-1 cells, pre-treatment with this compound resulted in a dose-dependent inhibition of TNF-α, IL-8, and IL-6 production. nih.govmdpi.comresearchgate.net At a concentration of 50 µM, this compound achieved maximal inhibition rates of approximately 31.42% for TNF-α, 43.43% for IL-8, and 34.24% for IL-6. nih.govglpbio.commdpi.com Furthermore, this compound has been shown to inhibit IL-6 bioactivity with an IC50 value of 6.1 µM, although it did not show inhibitory effects on the bioactivities of IL-1β and TNF-α in one study. nih.govnih.govnih.govkoreascience.kr In a mouse model of autoimmune hepatitis, this compound treatment suppressed the expression of pro-inflammatory cytokines including TNF-α, IFN-γ, IL-1β, and IL-6. nih.gov Similarly, in a model of acute lung injury, this compound reduced the production of TNF-α, IL-1β, and IL-6. wsu.edumdpi.com These findings collectively indicate that this compound's anti-inflammatory effects are mediated, in part, by its ability to downregulate the production of a range of pro-inflammatory cytokines. nih.govresearchgate.net
Table 2: this compound-Mediated Inhibition of Cytokine Production
| Cytokine | Cell/Model System | This compound Concentration | % Inhibition / IC50 | Source |
|---|---|---|---|---|
| TNF-α | PMACI-stimulated HMC-1 | 50 µM | ~31.42% | nih.govglpbio.commdpi.com |
| IL-8 | PMACI-stimulated HMC-1 | 50 µM | ~43.43% | nih.govglpbio.commdpi.com |
| IL-6 | PMACI-stimulated HMC-1 | 50 µM | ~34.24% | nih.govglpbio.commdpi.com |
| IL-6 | - | - | IC50: 6.1 µM | nih.govnih.govnih.govkoreascience.kr |
| IL-5 | - | - | IC50: 1.9 µM | nih.gov |
| IL-3 | - | - | IC50: 6.9 µM | nih.gov |
Antioxidant Defense Mechanisms of this compound
In addition to its anti-inflammatory properties, this compound exhibits antioxidant activities, which contribute to its protective effects against cellular damage.
Free Radical Scavenging Activity Investigations of this compound
Free radicals are highly reactive molecules that can cause oxidative damage to cells and contribute to various pathological conditions. nih.gov The ability of a compound to scavenge these free radicals is a key measure of its antioxidant potential. nih.gov
This compound has demonstrated free radical scavenging capabilities. informahealthcare.com As an isoflavone (B191592), it possesses antioxidant properties that help neutralize free radicals and protect against oxidative stress. myskinrecipes.com While detailed mechanistic studies specifically on this compound's free radical scavenging are emerging, the broader class of flavonoids, to which this compound belongs, is well-known for these properties. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com The antioxidant effects of this compound have been linked to the prevention of UV-induced skin damage. myskinrecipes.com Further research is needed to fully elucidate the specific free radical scavenging mechanisms of this compound and its efficacy against different types of free radicals.
Modulation of Endogenous Antioxidant Systems by this compound
This compound, an isoflavone glycoside, has been noted for its antioxidant properties, which are fundamental to many of its biological effects. researchgate.net The body possesses a sophisticated endogenous antioxidant defense system to counteract the damaging effects of reactive oxygen species (ROS), which are byproducts of normal metabolism. iipseries.orgunl.edu This system includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). iipseries.orgmdpi.com
The antioxidant capabilities of this compound contribute to its protective effects against various conditions linked to oxidative stress. nih.gov For example, in the context of fructose-induced liver injury, this compound has demonstrated hepatoprotective effects by regulating oxidative stress. researchgate.net
Antiproliferative and Apoptotic Mechanisms of this compound in Malignancy Studies
This compound has been investigated for its potential anticancer properties, with research focusing on its ability to induce cell cycle arrest and apoptosis, and to inhibit cancer cell migration and invasion.
Cell Cycle Arrest Induction by this compound
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Some natural compounds have been shown to interfere with this process in cancer cells, leading to cell cycle arrest and preventing their uncontrolled growth. mdpi.com
For instance, some chalcone (B49325) derivatives have been found to induce G2/M phase cell cycle arrest in ovarian cancer cells. mdpi.com Similarly, the alkaloid sophoridine (B192422) has been shown to induce S phase arrest in human pancreatic cancer cells. nih.govnih.gov While these are different compounds, they illustrate the principle of targeting the cell cycle as an anticancer strategy.
Studies specifically investigating this compound's effect on the cell cycle in malignancy are less common in the provided results. However, research on other natural compounds, such as naringenin (B18129), has demonstrated the ability to induce G2 phase cell cycle arrest in renal cell carcinoma cells by modulating the expression of cyclins. semanticscholar.org This highlights a potential area for future investigation into this compound's mechanisms.
Apoptosis Induction Pathways by this compound (e.g., Caspase-dependent mechanisms)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many cancer therapies aim to induce apoptosis in tumor cells. wikipedia.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. wikipedia.orgnih.gov
The intrinsic pathway is often regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. nih.govmdpi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. wikipedia.orgmdpi.com
Some compounds can induce apoptosis through caspase-dependent pathways. For example, evodiamine (B1670323) has been shown to activate a caspase-dependent apoptotic pathway in leukemic cells. nih.gov There is also evidence for caspase-independent apoptosis, which involves factors like apoptosis-inducing factor (AIF). nih.govnih.govmdpi.com
While direct evidence for this compound-induced apoptosis through specific caspase pathways is not detailed in the provided search results, the general role of isoflavones in inducing apoptosis suggests this is a likely mechanism. mdpi.com For example, the related compound sophoridine has been shown to induce mitochondrial-related apoptosis in pancreatic cancer cells. nih.govnih.gov
Inhibition of Cancer Cell Migration and Invasion by this compound
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. mdpi.com Therefore, inhibiting these processes is a key therapeutic strategy. nih.govnih.govmdpi.com
The process of migration and invasion is complex, involving the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs) and the regulation of various signaling pathways. mdpi.com Signaling pathways that have been implicated in cancer cell migration and invasion include the Wnt, FAK/PI3K/AKT/mTOR, and MAPK pathways. mdpi.comnih.gov
For example, stabilizers of G-quadruplex structures have been shown to inhibit cancer cell migration and invasion by suppressing the Wnt1-mediating signal pathway. nih.gov Other compounds, like sinulariolide, have been found to inhibit gastric cancer cell migration and invasion by downregulating the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways. mdpi.com The compound LY-290181 has been shown to exert anti-migratory and anti-invasive effects by inhibiting Twist1, a key regulator of the epithelial-mesenchymal transition (EMT), a process crucial for metastasis. bmbreports.org
Although specific studies detailing the inhibitory effects of this compound on cancer cell migration and invasion are not present in the provided results, its classification as a flavonoid suggests it may share similar properties with other flavonoids that have demonstrated such effects. frontiersin.org
Estrogen Receptor Modulation and Phytoestrogenic Research of this compound
Phytoestrogens are plant-derived compounds that can mimic the effects of mammalian estrogens due to their structural similarity to 17-beta-estradiol. mdpi.comnih.gov These compounds can bind to estrogen receptors (ERs), of which there are two main subtypes: ERα and ERβ. mdpi.comtandfonline.com The interaction of phytoestrogens with these receptors can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects, depending on the specific compound, tissue type, and the local estrogen concentration. mdpi.comhormones.gr
This compound is an isoflavone glycoside that has been studied for its phytoestrogenic properties. mdpi.com Research has shown that this compound itself exhibits weak estrogenic activity, primarily on ERβ. tandfonline.com Upon ingestion, this compound can be metabolized by gut microbiota into its aglycone form, genistein (B1671435). mdpi.com Genistein is known to have a higher binding affinity for ERs, particularly ERβ, and is considered a potent phytoestrogen. nih.govtandfonline.com
The differential binding affinity of phytoestrogens for ERα and ERβ is a key aspect of their activity. nih.gov Generally, phytoestrogens show a higher affinity for ERβ compared to ERα. nih.gov This is significant because ERα and ERβ can have different and sometimes opposing effects on cell growth and proliferation. mdpi.com For example, in breast cancer cells, ERα is associated with promoting cell proliferation, while ERβ may inhibit it. mdpi.comnih.gov
The potential of phytoestrogens to act as selective estrogen receptor modulators (SERMs) has garnered significant interest. mdpi.comhormones.gr SERMs are compounds that can exert tissue-specific estrogenic or anti-estrogenic effects, offering the potential for therapeutic benefits, such as in the management of postmenopausal symptoms or in cancer prevention, without the adverse effects associated with conventional hormone therapy. mdpi.comhormones.gr
Table 1: Estrogenic Activity of this compound and Related Compounds
| Compound | Estrogen Receptor Subtype | Activity |
| This compound | ERβ | Weak agonist tandfonline.com |
| Genistein | ERα and ERβ | Potent agonist tandfonline.com |
| Kaempferol | ERα and ERβ | Potent agonist tandfonline.com |
Metabolic Regulation and Anti-Obesity Mechanisms of this compound
This compound has been investigated for its potential role in regulating metabolism and combating obesity. researchgate.net Obesity is a major health concern associated with a range of metabolic disorders, including type 2 diabetes and dyslipidemia. researchgate.net Natural products are being explored as alternative strategies for obesity management. frontiersin.org
One of the key mechanisms through which this compound is thought to exert its anti-obesity effects is by modulating lipid and glucose metabolism. researchgate.netmdpi.com Studies have shown that this compound can inhibit lipid accumulation in liver cells (HepG2) and enhance glucose consumption in muscle cells (C2C12 myotubes). mdpi.com
A central player in cellular energy homeostasis is AMP-activated protein kinase (AMPK). mdpi.com Activation of AMPK can lead to a decrease in lipogenesis (fat synthesis) and an increase in glucose uptake. mdpi.com Research has demonstrated that this compound can enhance the phosphorylation and activation of AMPK. mdpi.com
Furthermore, this compound has been shown to inhibit the activity of α-glucosidase and α-amylase, enzymes that are responsible for the breakdown of carbohydrates in the gut. mdpi.com By inhibiting these enzymes, this compound can slow down the absorption of glucose, leading to a reduction in postprandial (after-meal) blood glucose levels. mdpi.com
In animal studies, the administration of Sophora japonica L. fruit extract, which contains this compound, has been shown to significantly decrease body weight gain in mice fed a high-fat diet. researchgate.net This was accompanied by a reduction in serum and hepatic triglyceride levels, as well as total cholesterol. researchgate.net Histological analysis of adipose tissue revealed a decrease in the size of adipocytes (fat cells). researchgate.net
Moreover, in a model of postmenopausal obesity, extracts containing this compound were found to downregulate the expression of key genes involved in adipogenesis (the formation of fat cells), such as fatty acid-binding protein 4 (FABP4), Krüppel-like factors (KLFs), leptin, and peroxisome proliferator-activated receptor γ (PPARγ). mdpi.com
Table 2: Effects of this compound on Metabolic Parameters
| Parameter | Effect | Mechanism | Reference |
| Lipid Accumulation (HepG2 cells) | Inhibition | Activation of AMPK, decreased lipogenic gene transcription | mdpi.com |
| Glucose Consumption (C2C12 myotubes) | Stimulation | Activation of AMPK | mdpi.com |
| α-Glucosidase and α-Amylase Activity | Inhibition | Direct enzymatic inhibition | mdpi.com |
| Postprandial Blood Glucose | Lowering | Inhibition of α-glucosidase and α-amylase | mdpi.com |
| Body Weight Gain (High-fat diet) | Decrease | Reduced fat accumulation | researchgate.net |
| Serum and Hepatic Triglycerides | Reduction | Modulation of lipid metabolism | researchgate.net |
| Adipogenesis Gene Expression (e.g., PPARγ, FABP4) | Downregulation | Regulation of adipocyte differentiation | mdpi.com |
Lipogenesis Inhibition Pathways by this compound
This compound has been shown to inhibit the accumulation of lipids in liver cells. mdpi.comnih.gov This effect is attributed to its ability to modulate key pathways involved in lipogenesis, the metabolic process of fat synthesis.
One of the primary mechanisms is the downregulation of sterol regulatory element-binding proteins (SREBPs), specifically SREBP-1a, SREBP-1c, and SREBP-2. mdpi.comnih.govdntb.gov.ua These transcription factors are crucial for activating genes involved in the synthesis of cholesterol and fatty acids. By reducing the expression of SREBPs, this compound consequently decreases the transcription of their target genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and HMG-CoA reductase (HMGR). mdpi.comnih.gov
Table 1: Effect of this compound on Lipogenesis-Related Gene Expression
| Gene | Function | Effect of this compound |
| SREBP-1a | Transcription factor for lipogenesis | Downregulation mdpi.comnih.gov |
| SREBP-1c | Transcription factor for lipogenesis | Downregulation mdpi.comnih.gov |
| SREBP-2 | Transcription factor for cholesterol synthesis | Downregulation mdpi.comnih.gov |
| FAS | Fatty acid synthesis | Downregulation mdpi.comnih.gov |
| ACC | Fatty acid synthesis (rate-limiting step) | Downregulation/Inhibition via phosphorylation mdpi.comnih.gov |
| HMGR | Cholesterol synthesis (rate-limiting step) | Downregulation mdpi.comnih.gov |
Glucose Homeostasis Regulation by this compound
This compound also plays a role in maintaining glucose balance through several mechanisms. It has been demonstrated to enhance glucose uptake in muscle cells (C2C12 myotubes). mdpi.comnih.gov This action helps to clear glucose from the bloodstream, which is beneficial for managing blood sugar levels.
In addition to promoting glucose uptake, this compound exhibits inhibitory effects on key digestive enzymes, α-glucosidase and α-amylase. mdpi.comnih.gov These enzymes are responsible for breaking down complex carbohydrates into simple sugars in the intestine, which are then absorbed into the bloodstream. By inhibiting α-glucosidase and α-amylase, this compound can slow down the absorption of dietary carbohydrates, leading to a reduction in postprandial (after-meal) blood glucose spikes. mdpi.comnih.govchemfaces.com
Adipogenesis Marker Regulation by this compound
Adipogenesis is the process by which pre-adipocytes differentiate into mature fat cells. This compound has been found to suppress this process by regulating key adipogenic transcription factors. omicsonline.org Specifically, it has been shown to decrease the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins alpha (C/EBPα) and beta (C/EBPβ). omicsonline.org These transcription factors are considered master regulators of adipocyte differentiation.
Table 2: Regulation of Adipogenesis Markers by this compound
| Marker | Role in Adipogenesis | Effect of this compound |
| PPARγ | Master transcription factor | Downregulation omicsonline.org |
| C/EBPα | Master transcription factor | Downregulation omicsonline.org |
| C/EBPβ | Early adipogenic transcription factor | Downregulation omicsonline.org |
| aP2 | Fatty acid transport in adipocytes | Downregulation omicsonline.org |
| Leptin | Adipokine involved in energy balance | Downregulation omicsonline.org |
Immunomodulatory and Immunosuppressive Mechanisms of this compound
This compound demonstrates significant immunomodulatory and immunosuppressive activities, influencing various components of the immune system. medchemexpress.comglpbio.com
Regulation of Allergic Inflammation Responses by this compound
This compound has been shown to alleviate allergic inflammation by modulating immune responses. nih.govnih.gov It can suppress the differentiation of naive CD4+ T cells into various T helper (Th) cell subsets, including Th1, Th2, and Th17 cells. nih.govresearchgate.netnih.gov This is achieved by inhibiting the expression of their specific master transcription factors. nih.gov The Th2 response is particularly crucial in allergic reactions, and this compound's ability to inhibit Th2 differentiation leads to a decrease in the production of Th2-specific cytokines like IL-4, IL-5, and IL-13. researchgate.netbiomolther.org
Furthermore, this compound can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). medchemexpress.comglpbio.comnih.gov This anti-inflammatory effect is partly due to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.govnih.govresearchgate.net
Mast Cell-Mediated Response Modulation by this compound
Mast cells are key players in allergic reactions, releasing histamine (B1213489) and other inflammatory mediators upon activation. nih.gov this compound has been found to inhibit the degranulation of mast cells and significantly reduce the release of histamine. medchemexpress.comglpbio.comnih.gov In one study, this compound at a concentration of 50 μM inhibited histamine release by up to 30.24%. medchemexpress.comglpbio.comnih.gov
The inhibitory effect of this compound on mast cells is also associated with the suppression of inflammatory cytokine production (TNF-α, IL-6, and IL-8) and the inhibition of NF-κB and caspase-1 activation in stimulated mast cells. nih.govresearchgate.net Caspase-1 is an enzyme involved in the processing and activation of certain pro-inflammatory cytokines. nih.gov
B-cell Specific Signaling Pathway Inhibition by this compound
Research indicates that this compound can specifically target B cells to exert its immunomodulatory effects. nih.gov It has been shown to ameliorate contact dermatitis by primarily affecting the functions of B cells over other immune cells like T cells, macrophages, and dendritic cells. nih.govresearchgate.net
The key signaling target within B cells is the NF-κB pathway. nih.gov this compound inhibits the phosphorylation and subsequent degradation of IκBα/β, which are inhibitory proteins that keep NF-κB inactive in the cytoplasm. nih.govresearchgate.net By preventing IκB degradation, this compound blocks the nuclear translocation of the NF-κB p65 subunit in B cells, thereby inhibiting the transcription of NF-κB target genes involved in the inflammatory response. nih.govresearchgate.net Interestingly, this inhibitory effect on NF-κB signaling was not observed in dendritic cells or macrophages, highlighting a degree of cell-type specificity. nih.gov
Osteogenesis and Bone Remodeling Modulation by this compound
This compound, an isoflavone glycoside, has demonstrated significant potential in modulating bone formation and resorption processes. Its effects on osteogenesis involve the stimulation of osteoblasts, the cells responsible for new bone formation, and the inhibition of osteoclasts, which break down bone tissue. These actions collectively contribute to a positive balance in bone remodeling, suggesting a therapeutic role in conditions characterized by bone loss.
Osteoblast Proliferation, Differentiation, and Mineralization by this compound
This compound actively promotes the key stages of bone formation by stimulating osteoblast activities. researchgate.net Research shows that this compound can enhance the proliferation, differentiation, and mineralization of osteoblasts. researchgate.net
In vitro studies using osteoblasts isolated from newborn SD rats have demonstrated that this compound, at concentrations of 1 and 0.1 micromol/L, significantly promotes cell proliferation. nih.gov Furthermore, this compound has been observed to increase the activity of osteoprotegerin (OPG) promoters, a key regulator in bone metabolism. nih.gov
The differentiation of osteoblasts, a crucial step towards creating mature bone-forming cells, is also enhanced by this compound. nih.govresearchgate.net This is evidenced by an increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. nih.gov
A critical final step in bone formation is mineralization, the process by which calcium and phosphate (B84403) are deposited into the extracellular matrix, leading to hardened bone tissue. phcog.com Studies have shown that this compound significantly increases the total area of mineralization in osteoblast cultures. researchgate.netnih.gov In one study, this compound at concentrations of 10, 1, and 0.1 micromol/L increased the mineralized areas by 73%, 138.6%, and 114.3%, respectively, compared to a control group. nih.gov This indicates a potent effect on the functional maturation of osteoblasts. nih.gov
Table 1: Effect of this compound on Osteoblast Mineralization
| This compound Concentration | Increase in Mineralization Area (%) |
|---|---|
| 10 micromol/L | 73% nih.gov |
| 1 micromol/L | 138.6% nih.gov |
| 0.1 micromol/L | 114.3% nih.gov |
Regulation of Osteogenic Biochemical Markers by this compound (e.g., ALP, OCN)
This compound's influence on bone formation is further substantiated by its ability to regulate key biochemical markers of osteogenic activity, such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN). plos.orgplos.orgfrontiersin.org These markers are indicative of osteoblast function and bone turnover. phcog.complos.org
In animal models of postmenopausal osteoporosis, specifically in ovariectomized (OVX) rats, oral administration of this compound has been shown to significantly increase the serum levels of both ALP and OCN. plos.orgresearchgate.net In one such study, treatment with this compound not only restored the decreased ALP levels in OVX rats to normal but, at a higher dose, elevated them beyond the normal group's level. plos.orgnih.gov Similarly, a high dose of this compound significantly increased the serum level of OCN to 78% higher than that of the normal, non-ovariectomized control group. plos.orgresearchgate.netnih.gov
The elevation of these markers provides strong evidence for the osteo-protective effect of this compound, indicating an induced increase in bone formation activity. plos.orgplos.org
Table 2: Research Findings on this compound's Regulation of Osteogenic Markers in Ovariectomized (OVX) Rats
| Biochemical Marker | Study Finding | Reference |
|---|---|---|
| Alkaline Phosphatase (ALP) | This compound treatment significantly increased serum ALP levels, restoring them to normal or above-normal levels compared to the OVX group. | plos.org, researchgate.net, researchgate.net |
| Osteocalcin (OCN) | High-dose this compound treatment significantly increased serum OCN levels to 78% higher than the normal non-ovariectomized group. | plos.org, researchgate.net, nih.gov |
Bone Loss Prevention Mechanisms of this compound
The primary mechanism by which this compound prevents bone loss is through its inhibition of osteoclastogenesis—the formation of bone-resorbing osteoclasts. frontiersin.orgd-nb.info This action helps to shift the balance of bone remodeling in favor of bone formation. researchgate.net
A key signaling molecule in osteoclast formation is the Receptor Activator of Nuclear factor Kappa-Β Ligand (RANKL). patsnap.com this compound has been shown to interfere with the RANKL-induced signaling pathways. frontiersin.org Extracts from Sophora japonica, a primary source of this compound, inhibit RANKL-induced osteoclast differentiation by suppressing the NF-κB signaling pathway. d-nb.inforesearchgate.net Specifically, the extract was found to inhibit the phosphorylation of IκBα, a critical step in NF-κB activation, which in turn leads to the downregulation of the master transcription factor for osteoclastogenesis, NFATc1 (nuclear factor of activated T cells c1). d-nb.inforesearchgate.net
Furthermore, this compound has been reported to suppress the RANKL-induced activation of other crucial pathways, including the MAPK (mitogen-activated protein kinase) and AKT pathways. frontiersin.org By inhibiting these signaling cascades, this compound effectively reduces the expression of osteoclast-specific markers such as MMP-9, TRAP, C-Src, and cathepsin K. frontiersin.org In addition to its effects on osteoclasts, this compound also reduces the serum level of acid phosphatase (ACP), a biochemical marker for bone resorption. plos.orgplos.org In studies with ovariectomized rats, this compound treatment brought elevated ACP levels back to normal and even further diminished them at higher doses. plos.orgplos.org
Neuroprotective and Neuroinflammation Attenuation Pathways of this compound
This compound exhibits neuroprotective effects by targeting key pathological processes in the nervous system, including neuronal cell death and neuroinflammation. These actions are primarily mediated through the modulation of specific signaling pathways and cellular responses.
Inhibition of Neuronal Apoptosis by this compound
This compound has demonstrated a capacity to protect neurons from apoptosis (programmed cell death), a common pathway in neurodegenerative diseases and neuronal injury. x-mol.netnih.gov
In a mouse model of Parkinson's disease, this compound was found to inhibit neuronal apoptosis in the midbrain region. x-mol.net The underlying mechanism involves the regulation of the Adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. x-mol.net This pathway is crucial for cell survival and growth, and its modulation by this compound helps to prevent the apoptotic cascade in neurons. x-mol.net
Further evidence comes from studies on anesthesia-induced neuronal injury. nih.govresearchgate.net In neonatal rats exposed to the anesthetic isoflurane (B1672236), which is known to activate apoptotic pathways in the developing brain, treatment with this compound significantly reduced neuronal apoptosis in the hippocampus. nih.govresearchgate.net This neuroprotective effect was associated with the regulation of TLR-4 signaling. nih.gov By controlling this pathway, this compound helps to prevent the activation of pro-apoptotic proteins. nih.gov The inhibition of the E2F1/CDK1 pathway is another recognized mechanism for attenuating neuronal apoptosis. plos.org
Microglial Inflammatory Response Modulation by this compound
Neuroinflammation, often driven by the activation of microglia, is a key contributor to the progression of many neurological disorders. x-mol.netnih.gov this compound can attenuate this inflammatory response by modulating microglial activity. x-mol.net
Microglia, the resident immune cells of the central nervous system, can be activated by stimuli such as lipopolysaccharide (LPS), leading to the release of pro-inflammatory mediators. nih.govfrontiersin.org this compound has been shown to inhibit these LPS-induced inflammatory responses in microglia. x-mol.net The primary mechanism for this anti-inflammatory effect is the inhibition of the Nuclear factor kappa-B (NF-κB) pathway. x-mol.netnih.gov
By suppressing the NF-κB pathway, this compound reduces the production of inflammatory cytokines in the brain. nih.gov This modulation helps to shift microglia from a pro-inflammatory M1 phenotype to a more beneficial anti-inflammatory M2 phenotype, thereby reducing neuroinflammation and protecting against inflammation-induced neuronal damage. x-mol.netrsc.org This dual action—inhibiting neuronal apoptosis directly and reducing the surrounding inflammatory environment—underpins the neuroprotective potential of this compound. x-mol.net
Cognitive Function Enhancement Mechanisms of this compound (e.g., TLR-4/NF-κB/PI3K signaling)
This compound has demonstrated potential in mitigating cognitive dysfunction and neuronal injury through the modulation of key signaling pathways involved in neuroinflammation. nih.gov Research in animal models, specifically neonatal rats with isoflurane-induced neuronal injury, has shown that this compound treatment can improve cognitive and neuronal function. nih.govnih.gov The underlying mechanism for this neuroprotective effect involves the regulation of the Toll-like receptor 4 (TLR-4)/Nuclear Factor-kappa B (NF-κB)/Phosphoinositide 3-kinase (PI3K) signaling pathway. nih.govarchivesofmedicalscience.com
Anesthetics like isoflurane can trigger neurodegeneration by increasing the levels of pro-inflammatory cytokines, such as interleukins (IL) and tumor necrosis factor-α (TNF-α), which are linked to the NF-κB-dependent signaling pathway and subsequent cognitive impairment. nih.gov The TLR-4 pathway, a critical component of the innate immune system, is known to be regulated by NF-κB and plays a significant role in cerebral ischemia and inflammation. nih.govarchivesofmedicalscience.com
Studies have shown that exposure to isoflurane enhances the expression of TLR-4, PI3K, and Akt protein in brain tissues. nih.govnih.gov this compound treatment effectively attenuates this increased expression. nih.govnih.gov By downregulating the TLR-4 pathway, this compound reduces the activation of NF-κB signaling. archivesofmedicalscience.com This, in turn, leads to a significant decrease in the production of inflammatory cytokines and macrophage inflammatory proteins in the brain, thereby reducing neuronal apoptosis and improving histopathology. nih.govnih.govarchivesofmedicalscience.com The regulation of the Akt/PI3K pathway by this compound further contributes to its neuroprotective effects. archivesofmedicalscience.com
Table 1: this compound's Impact on Cognitive Function Pathways
| Target Pathway | Effect of Insult (e.g., Isoflurane) | Effect of this compound Treatment | Outcome |
|---|---|---|---|
| TLR-4/NF-κB Signaling | Upregulation | Attenuation/Downregulation nih.govnih.govarchivesofmedicalscience.com | Reduced neuroinflammation nih.govarchivesofmedicalscience.com |
| PI3K/Akt Signaling | Upregulation | Attenuation/Downregulation nih.govarchivesofmedicalscience.com | Decreased neuronal injury nih.gov |
| Pro-inflammatory Cytokines | Increased Levels | Decreased Levels nih.govnih.gov | Improved cognitive function nih.gov |
| Neuronal Apoptosis | Increased Rate | Reduced Rate nih.gov | Enhanced neuronal survival |
Liver Injury and Oxidative Stress Modulation Mechanisms by this compound
This compound demonstrates a protective effect against autoimmune-mediated liver injury by targeting inflammatory pathways. nih.govnih.gov In experimental models of autoimmune hepatitis (AIH), such as those induced by Concanavalin A (ConA) or cytochrome P450 2D6 (CYP2D6), this compound has been shown to attenuate liver damage. nih.govnih.govresearchgate.net The ConA-induced model, in particular, is characterized by T-cell-mediated acute autoimmune liver injury that shares features with human AIH. nih.govresearchgate.net
The pathophysiology of this type of liver injury involves a significant inflammatory response, leading to elevated serum levels of liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), increased expression of inflammatory cytokines, and notable histological lesions such as interface hepatitis. nih.govnih.gov A key player in this process is the NF-κB signaling pathway, which controls both innate and adaptive immunity and is frequently associated with autoimmune disorders. nih.govresearchgate.net
Research indicates that this compound treatment significantly ameliorates these pathological changes. nih.gov It works by inhibiting the activation of the NF-κB signaling pathway. nih.govnih.gov Specifically, this compound has been observed to reduce the enhanced expression and nuclear translocation of the phosphorylated p65 subunit of NF-κB in the liver cells of AIH models. nih.govnih.gov This inhibition leads to a marked reduction in inflammatory cytokine expression, a decrease in serum hepatic enzyme levels, and an improvement in the histological signs of liver injury. nih.govresearchgate.net
Beyond its anti-inflammatory effects, this compound actively modulates pathways involved in oxidative stress to protect the liver. nih.gov Oxidative stress is a key component in the pathology of autoimmune liver injury, and bioinformatics analyses have revealed that this compound's therapeutic targets in AIH are related to oxidative stress and the NF-κB gene set. nih.govresearchgate.net
A primary mechanism for cellular defense against oxidative stress is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. mdpi.com Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. nih.gov However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various protective genes, including heme oxygenase-1 (HO-1), to initiate a robust antioxidant response. mdpi.comnih.gov
In vivo and in vitro experiments have confirmed the potent antioxidant activity of this compound. nih.gov In models of AIH, this compound treatment significantly inhibits the oxidative response. nih.govresearchgate.net This is evidenced by a decrease in the levels of hepatic malondialdehyde (MDA), a marker of lipid peroxidation, and a concurrent elevation in the total antioxidant capacity and the activity of antioxidant enzymes like glutathione peroxidase. nih.govresearchgate.net By bolstering the cell's antioxidant defenses and inhibiting NF-κB, this compound effectively counteracts the oxidative damage that contributes to liver injury. nih.govx-mol.net
Table 2: this compound's Modulation of Liver Injury and Oxidative Stress
| Pathological Feature | Effect in AIH Models | Effect of this compound Treatment | Key Mechanism |
|---|---|---|---|
| NF-κB Signaling | Activated | Inhibited nih.govnih.gov | Reduced nuclear translocation of p-p65 nih.gov |
| Inflammatory Cytokines | Increased Expression | Reduced Expression nih.gov | Attenuation of inflammation nih.gov |
| Hepatic Enzymes (ALT/AST) | Elevated Levels | Reduced Levels nih.gov | Amelioration of liver damage |
| Oxidative Stress Markers (MDA) | Increased Levels | Decreased Levels nih.govresearchgate.net | Inhibition of lipid peroxidation |
| Antioxidant Capacity | Decreased | Increased nih.govresearchgate.net | Enhancement of antioxidant defenses |
Autoimmune-Mediated Liver Injury Pathophysiology and this compound
Hair Growth Promotion Mechanisms of this compound (e.g., M4 muscarinic AChR activation in dermal papilla cells)
This compound has been identified as a promoter of hair growth, acting through specific signaling pathways within the hair follicle. nih.gov The key cellular targets for this action are the dermal papilla cells (DPCs), which are crucial for regulating the hair growth cycle. nih.govx-mol.net
The mechanism involves the activation of the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). nih.gov Molecular docking studies have shown a high binding affinity between this compound and the M4 mAChR. nih.gov The activation of this specific receptor by this compound initiates a downstream signaling cascade. nih.gov The effect is specific to the M4 subtype, as the hair growth-promoting action of this compound can be blocked by a specific M4 mAChR inhibitor, but not by inhibitors of other muscarinic receptor subtypes. nih.gov
Activation of the M4 mAChR subsequently triggers the Wnt/β-catenin signaling pathway. nih.gov This pathway is fundamental for hair follicle morphogenesis and for maintaining the anagen, or growth phase, of the hair cycle. researchgate.net this compound treatment leads to the activation of Wnt/β-catenin signaling in DPCs, which can be observed through the increased transcriptional activity of Wnt-responsive genes. nih.gov This entire cascade, from M4 mAChR activation to the stimulation of Wnt/β-catenin signaling, ultimately promotes hair growth, an effect that has been demonstrated in ex vivo cultures of mouse vibrissae hair follicles. nih.gov
Table 3: this compound's Mechanism for Hair Growth Promotion
| Molecular Target / Pathway | Action of this compound | Cellular Location | Outcome |
|---|---|---|---|
| M4 muscarinic AChR | Activation nih.gov | Dermal Papilla Cells (DPCs) | Initiation of signaling cascade |
| Wnt/β-catenin Signaling | Activation nih.gov | Dermal Papilla Cells (DPCs) | Promotion of anagen phase |
| Hair Follicle | Growth Promotion nih.gov | Ex vivo culture | Increased hair shaft elongation |
Preclinical Efficacy Studies and Disease Models Investigating Sophoricoside
Inflammatory and Allergic Disease Models
Preclinical research has extensively documented the anti-inflammatory and anti-allergic properties of sophoricoside (B191293). Studies using established animal models of inflammatory diseases have demonstrated its ability to modulate immune responses and alleviate disease-associated pathologies.
The efficacy of this compound has been evaluated in models of contact dermatitis, an inflammatory skin condition. In studies using 2,4-dinitrochlorobenzene (DNCB) to induce acute and chronic contact dermatitis in mice, this compound demonstrated significant therapeutic effects. dntb.gov.uanih.gov Administration of the compound was found to ameliorate the symptoms of DNCB-induced dermatitis by 50-70%. nih.gov
Further investigation into the mechanism revealed that this compound's effects are primarily mediated through the modulation of B cell function. dntb.gov.uanih.gov It was shown to inhibit the phosphorylation and subsequent degradation of IκBα/β, which in turn prevents the nuclear translocation of the transcription factor NF-κB p65 in B cells. dntb.gov.uanih.gov This inhibition of the NF-κB signaling pathway is a key mechanism behind its anti-inflammatory action in this model. Additionally, this compound has been noted to reduce scratching behaviors associated with dermatitis and inhibit the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). proquest.com
Table 1: Summary of this compound Efficacy in Contact Dermatitis Models
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| DNCB-induced acute & chronic contact dermatitis (in vivo, mice) | Ameliorated dermatitis symptoms by 50-70%. nih.gov | Primarily affects B cells; Inhibits phosphorylation and degradation of IκBα/β, blocking NF-κB p65 nuclear translocation. dntb.gov.uanih.gov |
| DNCB-induced atopic dermatitis (in vivo, mice) | Reduced scratching behavior and dermatitis symptoms. proquest.com | Inhibited production of inflammatory cytokines (TNF-α, IL-6, IL-8); Inhibited activation of NF-κB and caspase-1. proquest.com |
This compound has shown considerable promise in preclinical models of allergic asthma. In studies utilizing ovalbumin (OVA)-induced allergic asthma in mice, this compound effectively reduced asthmatic symptoms. glioblastomamultiforme.itresearchgate.net The compound works by suppressing the underlying airway inflammation and the characteristic antibody-antigen reaction. glioblastomamultiforme.itresearchgate.net
Key findings from these models include the suppression of immune cell recruitment—specifically macrophages, eosinophils, neutrophils, and lymphocytes—into the airway lumens. glioblastomamultiforme.it this compound also decreased the production of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) of the model animals. dntb.gov.uaglioblastomamultiforme.it Furthermore, it was shown to reduce the release of histamine (B1213489) and arachidonic acid metabolites. glioblastomamultiforme.itresearchgate.net At a cellular level, this compound interferes with the differentiation of naïve CD4+ T cells into T helper type 1 (Th1), Th2, and Th17 cells, indicating a broad modulatory effect on the adaptive immune response that drives allergic asthma. glioblastomamultiforme.itresearchgate.net
Table 2: Summary of this compound Efficacy in Allergic Asthma Models
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| Ovalbumin (OVA)-induced allergic asthma (in vivo, mice) | Reduced allergic and asthmatic symptoms; Suppressed airway inflammation. glioblastomamultiforme.itresearchgate.net | Suppressed immune cell recruitment to lungs; Decreased pro-inflammatory cytokines in BALF; Inhibited release of histamine and arachidonic acid metabolites; Decreased differentiation of naïve CD4+ T cells into Th1, Th2, and Th17 cells. glioblastomamultiforme.itresearchgate.net |
The protective effects of this compound have been investigated in different models of acute lung injury (ALI). In a murine model of lipopolysaccharide (LPS)-induced ALI, pretreatment with this compound significantly mitigated lung pathology, reduced tissue permeability, and decreased neutrophil infiltration. nih.gov It also lowered the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The underlying mechanism was identified as the activation of the AMPK/Nrf2 signaling axis, which helps protect against oxidative stress and inflammation. nih.gov
More recently, this compound was shown to ameliorate ALI induced by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In this model, this compound improved pulmonary histological damage, reduced neutrophil infiltration, and suppressed oxidative stress. researchgate.net The therapeutic effect was attributed to the inhibition of macrophage activation and the subsequent reduction in proinflammatory cytokine production. researchgate.net Mechanistically, this was achieved through the inhibition of the Bach1/Akt signaling pathway. researchgate.net
Table 3: Summary of this compound Efficacy in Acute Lung Injury Models
| Model System | Key Findings | Mechanism of Action |
|---|---|---|
| Lipopolysaccharide (LPS)-induced ALI (in vivo, mice) | Ameliorated pathological damage; Reduced tissue permeability, neutrophil infiltration, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | Activated the AMPK/Nrf2 signaling axis. nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA)-induced ALI (in vivo, mice) | Improved pulmonary histological damage; Reduced neutrophil infiltration and oxidative stress; Suppressed inflammatory cytokine expression. researchgate.net | Inhibited macrophage activation via suppression of the Bach1/Akt pathway. researchgate.net |
Allergic Asthma Models
Cancer Research Models
While this compound is noted to have general anti-cancer properties, specific preclinical efficacy studies targeting certain cancer types are less prevalent in the available literature. selleckchem.com
Based on available scientific literature, dedicated preclinical studies evaluating the direct cytotoxic and anti-proliferative efficacy of this compound specifically on breast cancer cell lines are limited. While some studies mention this compound in the context of general anti-cancer or anti-inflammatory effects, detailed investigations focusing on its mechanisms of action in established breast cancer models are not extensively documented. selleckchem.com
There is a notable lack of preclinical research focusing specifically on the efficacy of this compound in glioblastoma models. Scientific investigations have, however, been conducted on its aglycone form, genistein (B1671435). Studies show that genistein exhibits anti-tumor effects in glioblastoma cells by inducing cell cycle arrest and inhibiting pathways crucial for tumor growth and invasion. glioblastomamultiforme.itresearchgate.netnih.gov However, direct evidence from preclinical models for this compound itself in the context of glioblastoma remains to be established.
Breast Cancer Cell Line Studies
Metabolic Disorder Models
This compound has demonstrated significant positive effects in preclinical models of metabolic disorders, including obesity and type 2 diabetes.
Obesity Models
In high-fat diet-induced obesity (DIO) mouse models, this compound has shown potential in preventing weight gain and reducing lipid accumulation in the liver. nih.govresearchgate.net Studies have indicated that this compound's anti-obesity effects may be linked to its ability to modulate lipogenesis and fat accumulation. researchgate.netgoogle.com In one study, treatment with this compound was found to inhibit the accumulation of lipids in HepG2 cells in a dose-dependent manner. nih.gov This effect was associated with the downregulation of key genes involved in lipogenesis. nih.gov Furthermore, in high-fat diet-fed rats, oral administration of a Sophora-derived extract containing this compound led to a decrease in body weight, fat tissue weight, and levels of low-density lipoprotein-cholesterol and triglycerides in the blood. researchgate.net
Table 1: Effects of this compound in Obesity Models
| Model | Key Findings | Reference |
|---|---|---|
| High-Fat Diet-Induced Obese Mice | Prevented weight gain, reduced serum and hepatic triglycerides, and decreased the number of large adipocytes. | researchgate.net |
| High-Fat Diet-Induced Obesity (DIO) Mice | Protected against obesity and inhibited lipid accumulation in the liver. | nih.gov |
| HepG2 Cells | Inhibited lipid accumulation in a dose-dependent manner. | nih.gov |
Type 2 Diabetes Models (e.g., Postprandial Hyperglycemia)
This compound has also been investigated for its potential in managing type 2 diabetes, particularly in controlling postprandial hyperglycemia. nih.govnih.gov Postprandial hyperglycemia, the spike in blood glucose after a meal, is a key characteristic of type 2 diabetes. nih.govdovepress.com In starch-loaded C57BL6/J mice, oral administration of this compound significantly lowered the rise in blood glucose levels. nih.gov This effect is attributed to its ability to inhibit the activities of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. nih.govnih.gov By slowing down carbohydrate breakdown, this compound helps to moderate the absorption of glucose into the bloodstream. nih.gov In vitro studies have further shown that this compound can increase glucose uptake by C2C12 myotubes, suggesting a direct effect on glucose utilization by muscle cells. nih.govnih.gov
Table 2: Effects of this compound in Type 2 Diabetes Models
| Model | Key Findings | Reference |
|---|---|---|
| Starch-Loaded C57BL6/J Mice | Significantly decreased elevated blood glucose levels after a starch meal. | nih.gov |
| In Vitro Enzyme Assays | Effectively inhibited the activities of α-glucosidase and α-amylase. | nih.govnih.gov |
Osteoporosis and Bone Health Models
The potential of this compound in preventing bone loss has been explored in models of osteoporosis, a condition characterized by weakened bones. biocytogen.com
Ovariectomized Rodent Models
The ovariectomized (OVX) rat is a widely used animal model for postmenopausal osteoporosis, as the removal of ovaries induces estrogen deficiency and subsequent bone loss. researchgate.netmdpi.comoncotarget.com In several studies using OVX rats, this compound has demonstrated a protective effect on bone health. frontiersin.orgplos.orgresearchgate.net Oral administration of this compound to OVX rats has been shown to improve the mechanical strength of bones. plos.org Furthermore, it has been observed to increase the levels of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN), while decreasing markers of bone resorption like acid phosphatase (ACP). frontiersin.orgplos.org Histopathological analysis of the femurs from this compound-treated OVX rats revealed thicker bony trabeculae and increased osteoid activity, indicating enhanced bone formation. plos.org Another study in OVX rats showed that this compound treatment led to an increase in the percent trabecular area and trabecular width in both the proximal tibia and lumbar vertebrae. researchgate.net
Table 3: Effects of this compound in Ovariectomized Rodent Models
| Model | Key Findings | Reference |
|---|---|---|
| Ovariectomized (OVX) Rats | Improved mechanical bone hardness. | plos.org |
| Ovariectomized (OVX) Rats | Increased serum levels of alkaline phosphatase (ALP) and osteocalcin (OCN), and decreased acid phosphatase (ACP). | frontiersin.orgplos.org |
| Ovariectomized (OVX) Rats | Ameliorated osteoporosis in a dose-dependent manner, with thicker bony trabeculae and more osteoid activity. | plos.org |
Neurodegenerative Disease Models
The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases, which are characterized by the progressive loss of neurons. nih.gov
Parkinson's Disease Models
Parkinson's disease (PD) is a neurodegenerative disorder primarily affecting dopaminergic neurons in the substantia nigra. cas.cznih.gov In a 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, oral administration of this compound was found to alleviate motor symptoms and weight loss. x-mol.netnih.gov Further investigation revealed that this compound inhibited inflammatory responses and neuronal apoptosis in the midbrain of these mice. x-mol.netnih.gov In vitro studies have suggested a dual mechanism for this compound's neuroprotective effects. It appears to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in microglia by targeting the Nuclear factor kappa-B (NF-κB) pathway. x-mol.netnih.gov Additionally, it has been shown to inhibit 1-methyl-4-phenylpyridinium (MPP+)-induced neuronal apoptosis by modulating the Adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. x-mol.netnih.gov
Table 4: Effects of this compound in Parkinson's Disease Models
| Model | Key Findings | Reference |
|---|---|---|
| MPTP-injected Mice | Alleviated motor symptoms and weight loss; inhibited inflammatory responses and neuronal apoptosis in the midbrain. | x-mol.netnih.gov |
| LPS-induced Microglia | Inhibited inflammatory responses via the NF-κB pathway. | x-mol.netnih.gov |
Isoflurane-Induced Neuronal Injury Models
This compound has been investigated for its neuroprotective potential in preclinical models of anesthesia-induced neuronal injury. Studies utilizing neonatal rats exposed to isoflurane (B1672236), a common anesthetic, have demonstrated that this compound can mitigate neuronal damage and associated cognitive deficits. nih.govnih.gov
In a key study, neonatal rat pups were exposed to 0.75% isoflurane for six hours to induce neuronal injury. nih.govarchivesofmedicalscience.com This exposure resulted in significant histopathological changes in the brain, including nuclear and cytoplasmic vacuolation in the white matter and cortex, and disordered, unconsolidated neurocytes. nih.gov Treatment with this compound was observed to ameliorate these pathological alterations. nih.govnih.gov
The protective mechanism of this compound in this model involves the modulation of specific signaling pathways. Isoflurane exposure was found to enhance the expression of Toll-like receptor 4 (TLR-4) and nuclear factor-kappa B (NF-κB), while reducing the expression of phosphorylated protein kinase B (p-Akt) and phosphoinositide 3-kinase (p-PI3K). nih.gov this compound treatment effectively normalized the expression of these proteins, suggesting its neuroprotective effects are mediated through the regulation of the TLR-4/NF-κB/PI3K signaling pathway. nih.govnih.govarchivesofmedicalscience.com
Furthermore, isoflurane exposure led to an increase in neuronal apoptosis and elevated levels of inflammatory markers in the brain, such as macrophage inflammatory proteins (MIP-1, MIP-2) and cytokines (TNF-α, IL-8, IL-1β). nih.gov this compound administration reversed these effects, reducing neuronal apoptosis and attenuating the levels of these inflammatory mediators, which contributed to improved cognitive and neuronal function in the rat pups. nih.govnih.govarchivesofmedicalscience.com
Table 1: Effects of this compound in Isoflurane-Induced Neuronal Injury Model
| Parameter Assessed | Effect of Isoflurane Exposure | Effect of this compound Treatment |
|---|---|---|
| Histopathology | Nuclear & cytoplasmic vacuolation; disordered neurocytes nih.gov | Amelioration of pathological changes nih.govnih.gov |
| Cognitive Function | Impaired cognitive and neuronal function nih.gov | Improved cognitive and neuronal function nih.gov |
| Neuronal Apoptosis | Increased neuronal apoptosis in hippocampus nih.gov | Reduced neuronal apoptosis nih.gov |
| Protein Expression | ↑ TLR-4, ↑ NF-κB, ↓ p-Akt, ↓ p-PI3K nih.gov | Normalized expression of TLR-4, NF-κB, Akt, and PI3K nih.govnih.gov |
| Inflammatory Markers | ↑ MIP-1, ↑ MIP-2, ↑ TNF-α, ↑ IL-8, ↑ IL-1β nih.gov | Attenuated levels of cytokines and macrophage inflammatory proteins nih.gov |
Autoimmune Liver Disease Models
The therapeutic potential of this compound has been evaluated in preclinical models of autoimmune liver disease, specifically in mouse models of autoimmune hepatitis (AIH). nih.govnih.gov These studies have utilized both a chronic model induced by cytochrome P450 2D6 (CYP2D6) and an acute model induced by concanavalin-A (ConA) to investigate the compound's effects. nih.govresearchgate.net
In these animal models, this compound treatment demonstrated a significant ability to attenuate autoimmune-mediated liver injury. nih.gov This was evidenced by a marked reduction in serum levels of hepatic enzymes, decreased expression of inflammatory cytokines, and an improvement in the histological appearance of the liver, including reduced hepatic fibrosis. nih.govnih.gov
The mechanism underlying these protective effects appears to be linked to the regulation of oxidative stress and inflammation. nih.govnih.gov this compound treatment was shown to inhibit the oxidative response in the liver by decreasing levels of malondialdehyde (MDA) and increasing the total antioxidant capacity and glutathione (B108866) peroxidase levels. nih.gov A key finding from both in vivo and in vitro experiments is that this compound significantly suppresses the activation of the NF-κB signaling pathway. nih.govnih.govresearchgate.net It achieves this by reducing the enhanced expression and nuclear translocation of the phosphorylated p65 subunit of NF-κB in the livers of AIH mice and in lipopolysaccharide-stimulated liver cells. nih.govresearchgate.net
Table 2: Effects of this compound in Autoimmune Hepatitis (AIH) Mouse Models
| Model Type | Parameter Assessed | Effect of this compound Treatment |
|---|---|---|
| Chronic (CYP2D6-induced) & Acute (ConA-induced) | Serum Hepatic Enzymes | Significant reduction nih.gov |
| Inflammatory Cytokine Expression | Significant reduction nih.gov | |
| Histological Liver Lesions | Attenuation of liver injury and fibrosis nih.gov | |
| Oxidative Stress Markers (MDA, T-AOC, GSH-Px) | ↓ MDA, ↑ T-AOC, ↑ GSH-Px nih.gov |
Reproductive System Impact Studies (Focus on effects on implantation mechanisms in research models)
Research into the effects of this compound on the reproductive system has focused on its impact on embryo implantation in pregnant mouse models. nih.gov These studies have revealed that this compound exposure can interfere with the mechanisms of implantation, leading to a failure of embryos to properly implant in the uterus. nih.govchemfaces.comcitexs.com
The primary finding is that this compound reduces the number of implanted embryos in a dose-dependent manner. nih.govchemfaces.comresearchgate.net At higher doses, significant changes were observed in the uterine morphology of the treated mice. nih.govchemfaces.com This failure of embryo implantation is attributed to this compound's ability to compromise endometrial receptivity during the critical implantation window. nih.govcitexs.com
The molecular mechanism behind this effect involves the alteration of key proteins that regulate the uterus's readiness for implantation. This compound administration was found to up-regulate the progesterone (B1679170) receptor (PR) while down-regulating the expression of estrogen receptor α (ERα). nih.govchemfaces.com Additionally, the expression of several other molecules crucial for endometrial receptivity, including E-cadherin, matrix metalloproteinase-2 (MMP-2), and integrin β3, was also found to be down-regulated in the uterine tissue of this compound-exposed mice. nih.govchemfaces.com These findings collectively demonstrate that this compound can disrupt the normal process of embryo implantation by altering uterine morphology and compromising endometrial receptivity. nih.govchemfaces.com
Table 3: Effects of this compound on Embryo Implantation in Pregnant Mice
| Parameter Assessed | Effect of this compound Exposure |
|---|---|
| Embryo Implantation | Dose-dependent reduction in the number of implanted embryos nih.govchemfaces.com |
| Uterine Morphology | Alterations observed at high doses nih.govchemfaces.com |
| Endometrial Receptivity | Compromised endometrial receptivity nih.govchemfaces.comcitexs.com |
| Receptor Expression | ↑ Progesterone Receptor (PR) nih.govchemfaces.com |
| ↓ Estrogen Receptor α (ERα) nih.govchemfaces.com |
| Adhesion & Remodeling Molecule Expression | ↓ E-cadherin, ↓ Matrix Metalloproteinase-2 (MMP-2), ↓ Integrin β3 nih.govchemfaces.com |
Hair Growth Promotion Models
This compound has been identified as a potential agent for promoting hair growth, with its effects being investigated in various in vitro and ex vivo models. mdpi.comnih.gov These studies often use extracts from plants like Fructus Sophorae, of which this compound is a key glycoside component. nih.gov
The primary mechanism identified for this compound's hair growth-promoting activity is the activation of the Wnt/β-catenin signaling pathway in dermal papilla cells. nih.gov This pathway is crucial for inducing and maintaining the anagen (growth) phase of the hair cycle. mdpi.com Research has shown that both ethanol (B145695) extracts of Fructus Sophorae and isolated this compound can activate this signaling cascade. nih.gov
Further investigation into the specific targets of this compound revealed its interaction with the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). nih.gov Molecular docking studies have indicated a high binding affinity between this compound and the M4 mAChR. nih.gov The hair growth-promoting effects of this compound were blocked by a specific inhibitor of the M4 mAChR, confirming its role in the compound's mechanism of action. nih.gov In an ex vivo model using cultured mouse vibrissae hair follicles, this compound was shown to promote hair growth, an effect mediated through the M4 mAChR. nih.gov These findings suggest that this compound could be a promising candidate for the treatment of hair loss conditions like alopecia. nih.gov
Table 4: Effects of this compound in Hair Growth Promotion Models
| Model System | Key Finding | Mechanism of Action |
|---|---|---|
| Immortalized Human Dermal Papilla Cell Line (DPC) | Activation of Wnt/β-catenin signaling nih.gov | Activation of M4 muscarinic acetylcholine receptor (mAChR) nih.gov |
| Ex vivo Mouse Vibrissae Hair Follicle Culture | Promotion of hair growth nih.gov | Action through M4 mAChR nih.gov |
| Molecular Docking Studies | High binding affinity between this compound and M4 mAChR nih.gov | - |
Advanced Research Directions and Future Perspectives for Sophoricoside
Exploration of Sophoricoside (B191293) Derivatives and Analogues
The exploration of this compound derivatives and analogues presents a promising frontier in drug discovery, aiming to enhance the therapeutic potential of the parent compound. researchgate.net Structural modifications of this compound can lead to the development of new chemical entities with improved pharmacological properties, such as increased potency, better bioavailability, and reduced toxicity. researchgate.net
One area of focus has been the synthesis of this compound analogues to investigate their structure-activity relationships (SAR). For instance, studies on isoflavonoid (B1168493) analogues have revealed that the position of O-glycosylation and the number of hydroxy groups can significantly influence their inhibitory effects on certain biological targets. nih.gov Research on sophoridine (B192422), a related alkaloid, has shown that structural manipulations can generate bioactive analogues with differential activities. researchgate.net
The development of new genistein (B1671435) derivatives, the aglycone of this compound, is another active area of research. google.com These efforts aim to create compounds with enhanced efficacy for various therapeutic applications. google.com Furthermore, the genotoxicity of this compound derivatives has been evaluated in bacterial and mammalian cells to ensure their safety profile. dbpia.co.kr
Table 1: Research on this compound Derivatives and Analogues
| Research Area | Focus | Key Findings |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Investigating how chemical structure modifications affect biological activity. | The position of O-glycosylation and the number of hydroxy groups are critical for the biological activity of isoflavonoid analogues. nih.gov |
| Synthesis of Novel Analogues | Creating new chemical entities based on the this compound scaffold. | Structural manipulation of related compounds like sophoridine has yielded analogues with varied and potentially enhanced bioactivities. researchgate.net |
| Genistein Derivatives | Developing new compounds from genistein, the aglycone of this compound. | Aims to produce derivatives with improved therapeutic properties. google.com |
| Safety Evaluation | Assessing the genotoxicity of newly synthesized derivatives. | Crucial for ensuring the safety of potential new drug candidates. dbpia.co.kr |
Synergistic Effects of this compound with Other Phytochemicals or Therapeutic Agents
The investigation into the synergistic effects of this compound with other phytochemicals or therapeutic agents is a burgeoning field of research, holding the potential for more effective treatment strategies. This approach explores how combining this compound with other compounds can enhance therapeutic outcomes, potentially at lower doses, thereby reducing side effects.
One notable example is the synergistic effect of this compound with insulin. In vitro studies have demonstrated that this compound can enhance the glucose uptake in C2C12 myotubes, and this effect is even more pronounced in the presence of insulin. mdpi.com This suggests a potential role for this compound in combination therapies for managing blood sugar levels. mdpi.com
Furthermore, research has explored the combination of genistein, the aglycone of this compound, with other compounds. For instance, the combination of zinc and genistein has been shown to have a synergistic effect on bone anabolic activity. researchgate.net This combination has demonstrated a preventive effect on bone loss in animal models of osteoporosis, indicating its potential for preventing osteoporosis. researchgate.net
These findings underscore the importance of exploring combination therapies involving this compound to unlock new therapeutic possibilities and improve treatment efficacy for various conditions.
Nanotechnology and Novel Delivery Systems for this compound Research
The application of nanotechnology to develop novel delivery systems for this compound is a critical area of research aimed at overcoming challenges associated with its bioavailability and targeted delivery. nstchemicals.comfoodandnutritionjournal.org Nanoparticle-based systems can encapsulate this compound, protecting it from degradation and facilitating its transport to specific sites within the body. nih.govdovepress.com
Researchers are actively working on enhancing the bioavailability of this compound through these advanced delivery systems. nstchemicals.com The use of nanocarriers like nanocapsules, nanoemulsions, and micelles can improve the solubility and permeability of this compound, leading to better absorption and therapeutic efficacy. mdpi.com These systems can also be designed for controlled and sustained release, maintaining effective concentrations of the compound over a longer period. dovepress.com
The development of stable formulations is another key aspect of this research. nstchemicals.com Nanotechnology offers solutions to create formulations that are stable for various applications, ensuring the integrity and activity of this compound until it reaches its target. foodandnutritionjournal.org This is particularly important for a natural compound that may be susceptible to degradation.
Table 2: Nanotechnology-Based Delivery Systems for Phytochemicals
| Nanocarrier Type | Description | Potential Advantages for this compound |
|---|---|---|
| Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles) | Composed of solid lipids, these carriers are biocompatible and can encapsulate lipophilic and hydrophilic compounds. | Enhanced stability, controlled release, and improved bioavailability. foodandnutritionjournal.org |
| Polymeric Nanoparticles (e.g., PLGA) | Made from biodegradable polymers, these nanoparticles can be tailored for specific release profiles and targeting. | Sustained drug release, targeted delivery to specific tissues, and protection of the encapsulated compound. nih.gov |
| Nanoemulsions and Micelles | These systems consist of oil and water phases stabilized by surfactants, forming nanoscale droplets that can carry compounds. | Increased solubility of poorly water-soluble compounds like this compound and enhanced absorption. mdpi.com |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with guest molecules, improving their solubility and stability. | Increased solubility and stability of this compound, potentially leading to enhanced bioavailability. foodandnutritionjournal.org |
The ultimate goal of this research is to translate these nanotechnology-based delivery systems into clinical practice to improve the treatment of various diseases. nih.gov
Clinical Translational Research Opportunities for this compound
This compound has demonstrated a wide range of pharmacological activities in preclinical studies, suggesting significant potential for clinical translation in various therapeutic areas. mdpi.comnih.gov These activities include anti-inflammatory, antioxidant, anti-obesity, and cardioprotective effects. nih.govresearchgate.net
One of the most promising areas for clinical translation is in the treatment of cardiovascular diseases. nih.gov Research has shown that this compound can ameliorate pathological cardiac hypertrophy and heart failure in animal models. nih.govresearchgate.net These findings strongly support the clinical translational potential of this compound as a novel drug for these conditions. nih.gov
Another area with significant potential is in the management of metabolic disorders. This compound has been shown to modulate lipogenesis and glucose consumption, suggesting its utility in treating obesity and type 2 diabetes. mdpi.comresearchgate.net In vivo studies have demonstrated its ability to lower postprandial hyperglycemia. mdpi.com
Furthermore, this compound has shown promise in the treatment of inflammatory conditions. It has been found to ameliorate contact dermatitis and allergic asthma in animal models by inhibiting inflammatory pathways. researchgate.netpatsnap.com Its ability to suppress the production of inflammatory cytokines further supports its potential as an anti-inflammatory agent. researchgate.net
The anti-osteoporotic activity of this compound also presents a significant clinical opportunity, particularly for postmenopausal osteoporosis. frontiersin.org Studies have shown that it can increase bone mineral density and improve bone mechanical strength in animal models. frontiersin.orgcaymanchem.com
While the preclinical evidence is strong, further research, including well-designed clinical trials, is necessary to validate the safety and efficacy of this compound in humans for these various conditions. mdpi.com
Unexplored Biological Activities and Mechanistic Elucidation of this compound
While this compound has been investigated for a number of biological activities, there remain several unexplored areas and opportunities for deeper mechanistic understanding. The diverse pharmacological effects observed so far suggest that this compound may interact with multiple cellular pathways and targets that are yet to be fully elucidated.
Current research has established this compound's roles in anti-inflammation, antioxidation, and metabolic regulation. mdpi.comnstchemicals.comresearchgate.net However, its potential effects on other physiological systems and disease processes warrant further investigation. For instance, its neuroprotective properties are an emerging area of interest. nstchemicals.com Exploring its impact on neurodegenerative diseases and the underlying molecular mechanisms could open up new therapeutic avenues.
Mechanistically, while some pathways, such as the NF-κB and AMPK signaling pathways, have been implicated in this compound's actions, a comprehensive understanding of its molecular targets is still lacking. nih.govnih.gov Network pharmacology approaches could be employed to predict potential targets and regulatory mechanisms, which can then be validated through experimental studies. nih.gov
Furthermore, the immunomodulatory effects of this compound are complex and not fully understood. researchgate.net While it is known to inhibit certain cytokines and immune cell differentiation, its broader impact on the immune system, including its effects on different immune cell subsets and their functions, requires more detailed investigation. nih.govpatsnap.com
The potential anti-cancer properties of this compound also represent an underexplored area. While some studies have touched upon its anti-tumor effects, a systematic investigation into its efficacy against different cancer types and the underlying mechanisms of action is needed. researchgate.net
Investigating novel biological activities, particularly in the areas of neuroprotection and cancer.
Utilizing systems biology and network pharmacology to identify novel molecular targets and pathways.
Conducting in-depth mechanistic studies to elucidate how this compound exerts its known and newly discovered effects.
Exploring its broader immunomodulatory properties and their therapeutic implications.
Q & A
Q. What enzymatic strategies optimize the biotransformation of this compound to genistein?
- Methodological Answer : β-glucosidase immobilization on Al₂O₃ nanocrystals enhances conversion efficiency. Substrate-to-enzyme ratios (1:2 w/w) and reaction times (72 hours) are optimized via HPLC-UV analysis (260 nm). Immobilized enzymes achieve ~85% conversion compared to ~60% with free enzymes, with reproducibility confirmed across triplicate trials .
Q. How do solid-state forms of this compound influence its physicochemical stability?
- Methodological Answer : Four crystalline forms (A, B, C, D) and an amorphous phase are characterized using X-ray diffraction (PXRD) and thermal analysis (DSC). Form B shows superior stability at 4°C over 24 months, while the amorphous phase exhibits hygroscopicity (>5% moisture uptake). Solubility varies by form: Form A has 41.67 mg/mL in DMSO, critical for in vivo formulation .
Q. What statistical frameworks ensure robustness in this compound pharmacological data?
- Methodological Answer : One-way ANOVA with Dunnett’s post-hoc test (α = 0.05) is standard for multi-group comparisons (e.g., cytokine levels across treatment doses). Data are expressed as mean ± SEM (n ≥ 12). For gene expression, log2 fold changes with p < 0.01 (adjusted via Benjamini-Hochberg) are reported. Software: GraphPad Prism for neurobehavioral data; SPSS for metabolic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
